Cas no 1093172-79-2 (1-(3-Bromopropyl)-2-fluoro-5-methylbenzene)

1-(3-Bromopropyl)-2-fluoro-5-methylbenzene is a brominated aromatic compound featuring a fluorine substituent and a methyl group on the benzene ring. Its structure, combining a reactive bromopropyl chain with electron-withdrawing and donating groups, makes it a versatile intermediate in organic synthesis. The bromine moiety facilitates further functionalization via nucleophilic substitution or cross-coupling reactions, while the fluorine and methyl groups influence electronic and steric properties, enabling precise modulation of reactivity. This compound is particularly useful in pharmaceutical and agrochemical research, where its balanced lipophilicity and stability support the development of bioactive molecules. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
1-(3-Bromopropyl)-2-fluoro-5-methylbenzene structure
1093172-79-2 structure
Product Name:1-(3-Bromopropyl)-2-fluoro-5-methylbenzene
CAS No:1093172-79-2
MF:C10H12BrF
MW:231.104685783386
CID:5004625
Update Time:2025-10-31

1-(3-Bromopropyl)-2-fluoro-5-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Bromopropyl)-4-fluorotoluene
    • 1-(3-bromopropyl)-2-fluoro-5-methylbenzene
    • 2-(3-bromopropyl)-1-fluoro-4-methylbenzene
    • 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene
    • Inchi: 1S/C10H12BrF/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7H,2-3,6H2,1H3
    • InChI Key: SQEAOEXFSNBXIQ-UHFFFAOYSA-N
    • SMILES: BrCCCC1C(=CC=C(C)C=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0

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Additional information on 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene

Chemical Profile of 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene (CAS No. 1093172-79-2)

1-(3-Bromopropyl)-2-fluoro-5-methylbenzene, identified by the CAS number 1093172-79-2, is a fluorinated aromatic compound featuring a propyl bromide substituent and a methyl group at specific positions on the benzene ring. This chemical structure positions it as a versatile intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms makes it a valuable building block for further functionalization, enabling the creation of more complex molecules with tailored properties.

The bromopropyl side chain introduces a reactive site for nucleophilic substitution reactions, while the fluorine atom at the 2-position can influence electronic and steric properties, impacting reactivity and metabolic stability. The methyl group at the 5-position provides additional electronic modulation and can affect solubility and binding affinity. These features make 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene a compound of significant interest in medicinal chemistry.

In recent years, there has been growing attention on fluorinated aromatic compounds due to their enhanced bioavailability, metabolic stability, and binding affinity in drug design. The introduction of fluorine atoms into molecular structures often leads to improved pharmacokinetic profiles, making such compounds attractive candidates for therapeutic applications. For instance, studies have demonstrated that fluorine substitution can modulate hydrogen bonding interactions, alter lipophilicity, and enhance resistance to enzymatic degradation. The specific arrangement of substituents in 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene may contribute to its potential utility in designing novel bioactive molecules.

Research in the field of kinase inhibitors has particularly highlighted the importance of fluorinated aromatic motifs. Many successful drugs targeting kinases, such as crizotinib and osimertinib, incorporate fluorine atoms to improve their binding to target proteins. The structural features of 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene, including its brominated side chain and fluorine substituent, suggest that it could serve as a precursor for developing kinase inhibitors or other enzyme-targeted therapeutics. The propyl bromide moiety allows for further derivatization, enabling the optimization of potency and selectivity.

Additionally, the compound’s potential role in agrochemical applications should not be overlooked. Fluorinated aromatic compounds are frequently employed in the synthesis of pesticides and herbicides due to their stability and efficacy. The unique structural attributes of 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene may make it a valuable intermediate in creating novel agrochemical agents with improved environmental profiles and enhanced performance.

The synthesis of 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene typically involves multi-step organic transformations, starting from commercially available aromatic precursors. Common strategies include halogenation reactions to introduce bromine at the desired position, followed by fluorination using appropriate reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The propyl side chain is often introduced via nucleophilic substitution or alkylation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

The handling and storage of 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene require adherence to standard laboratory practices to ensure safety and stability. While it is not classified as a hazardous material under typical conditions, proper ventilation and personal protective equipment (PPE) are recommended during its use. Storage should be conducted in a cool, dry place away from incompatible substances such as strong oxidizers or bases.

Future research directions may explore the derivatization of 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene to develop novel bioactive compounds with applications in drug discovery or material science. For example, further functionalization could yield derivatives with improved photophysical properties suitable for optoelectronic applications or enhanced biological activity for therapeutic use. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking the full potential of this versatile intermediate.

In conclusion, 1-(3-Bromopropyl)-2-fluoro-5-methylbenzene (CAS No. 1093172-79-2) represents an important chemical entity with broad utility across pharmaceuticals, agrochemicals, and materials science. Its unique structural features—combining a bromopropyl side chain with fluorine and methyl substituents—make it a valuable scaffold for generating functionally diverse molecules. As synthetic chemistry continues to evolve, compounds like this will play an increasingly critical role in advancing scientific innovation.

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